molecular formula C13H22O B1225463 Nerylacetone CAS No. 3879-26-3

Nerylacetone

Cat. No. B1225463
CAS RN: 3879-26-3
M. Wt: 194.31 g/mol
InChI Key: HNZUNIKWNYHEJJ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nerylacetone is a natural sesquiterpenoid . It has the molecular formula C13H22O . It plays various roles in plant-insect interactions, including deterrent and repellent effects on herbivores .


Synthesis Analysis

Nerylacetone is an intermediate in the synthesis of cis-Nerolidol . The structural modifications of natural compounds often change their biological activities . There is a stereoselective formation of Nerylacetone by the Wittig reaction .


Molecular Structure Analysis

The molecular weight of Nerylacetone is 194.313 Da . It has a monoisotopic mass of 194.167068 Da . The IUPAC Standard InChI is InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9- .


Physical And Chemical Properties Analysis

Nerylacetone is a colorless to pale yellow clear liquid . It has a specific gravity of 0.86800 @ 25.00 °C . Its refractive index ranges from 1.45800 to 1.46800 @ 20.00 °C . It has a boiling point of 80.00 °C at 0.03 mm Hg and 106.00 to 107.00 °C at 760.00 mm Hg . It has a fatty metallic odor .

Scientific Research Applications

Plant-Insect Interactions

Nerylacetone, a natural sesquiterpenoid, shows significant effects in plant-insect interactions. A study by Wróblewska-Kurdyk et al. (2022) explored its deterrent and repellent effects on herbivores, particularly Myzus persicae (Sulz.), a species of aphid. The study demonstrated that nerylacetone, along with geranylacetone and their epoxy-derivatives, affected the probing and settling behavior of these aphids, indicating its potential as a natural pest control agent (Wróblewska-Kurdyk et al., 2022).

Microbial Biotransformation

Gliszczyńska et al. (2011) investigated the microbial transformation of nerylacetone by fungal strains, leading to the synthesis of a natural γ-butyrolactone. This study highlights the ability of microorganisms to convert nerylacetone into valuable chemical compounds, which can have various applications in organic chemistry and pharmaceuticals (Gliszczyńska et al., 2011).

Chemical Synthesis

The work of Yu et al. (2005) demonstrated the synthesis of farnesol isomers from nerylacetone, showcasing its utility in chemical synthesis. Their method involved a modified Wittig procedure, suggesting that nerylacetone can serve as a precursor or intermediate in the synthesis of various organic compounds (Yu et al., 2005).

Enzyme Oxidation Studies

Watanabe et al. (2007) focused on the oxidation of nerylacetone by P450 BM-3 monooxygenase, an enzyme from Bacillus megaterium. Their study provides insights into the enzyme's chemo- and regioselectivity, which is crucial for understanding and exploiting enzymatic reactions in organic synthesis and biotechnology (Watanabe et al., 2007).

Flavor and Fragrance Industry

The study by Wang Da-y (2015) identified nerylacetone as a unique volatile compound in liquid fermentation steamed bread, indicating its potential applications in the flavor and fragrance industry. The presence of nerylacetone contributes to the distinct aroma profile of food products, making it a valuable compound in food science and technology (Wang Da-y, 2015).

Safety And Hazards

Nerylacetone is classified as an irritant . It is irritating to skin and eyes . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Nerylacetone has been studied for its deterrent and repellent effects on herbivores . Considering its broad activity, it is very likely that Nerylacetone may affect the behavior of the green peach aphid, especially modify its foraging activity . The effects of Nerylacetone on M. persicae have never been studied and remain unknown . This presents a potential future direction for research .

properties

IUPAC Name

(5Z)-6,10-dimethylundeca-5,9-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZUNIKWNYHEJJ-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CCC(=O)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nerylacetone

CAS RN

3879-26-3, 68228-05-7, 3796-70-1
Record name Nerylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003879263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecadien-2-one, 6,10-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6,10-dimethylundecadien-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nerylacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERYLACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ9PY9FK2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Geranylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031846
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nerylacetone
Reactant of Route 2
Reactant of Route 2
Nerylacetone
Reactant of Route 3
Reactant of Route 3
Nerylacetone
Reactant of Route 4
Reactant of Route 4
Nerylacetone
Reactant of Route 5
Reactant of Route 5
Nerylacetone
Reactant of Route 6
Reactant of Route 6
Nerylacetone

Citations

For This Compound
382
Citations
M Miyazawa, H Nankai, H Kameoka - Phytochemistry, 1995 - Elsevier
… nerylacetone were investigated using the plant pathogenic fungus, Glomerella cingulata. Both (±)-cis-nerolidol and nerylacetone … ,10,11-triol while nerylacetone was transformed into (Z)-…
Number of citations: 28 www.sciencedirect.com
A Gliszczyńska, M Świtalska… - Natural product …, 2011 - journals.sagepub.com
Natural γ-butyrolactone - (4R, 5R)-5-(4′-methyl-3′pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one (2) was isolated as the product of microbial transformation of nerylacetone (1) by …
Number of citations: 6 journals.sagepub.com
K Sato, O Miyamoto, S Inoue, T Kobayashi… - Chemistry …, 1981 - journal.csj.jp
The Wittig reaction of benzyloxyacetone or tetrahydropyranyloxyacetone with 4-pentynylidenetriphenylphosphorane in salt-free conditions followed by removal of the protecting group …
Number of citations: 20 www.journal.csj.jp
A Wróblewska-Kurdyk, K Dancewicz, A Gliszczyńska… - Molecules, 2022 - mdpi.com
… the effect of geranylacetone, nerylacetone and their epoxy-… treated with geranylacetone, nerylacetone, and their epoxy-… The epoxidation of geranylacetone and nerylacetone did not …
Number of citations: 1 www.mdpi.com
M Miyazawa, H Nankai, H Kameoka - Journal of agricultural and …, 1996 - ACS Publications
Microbial transformations of (±)-trans-nerolidol and geranylacetone were carried out with a plant pathogenic fungus, Glomerella cingulata. (±)-trans-Nerolidol and geranylacetone were …
Number of citations: 33 pubs.acs.org
A Gliszczyńska, C Wawrzeńczyk - Planta Medica, 2008 - thieme-connect.com
… Here we report the biotransformation of nerylacetone (1) by … the UV mutant) into two oxyderivatives of nerylacetone (2, 3) and cis … The most interesting conversion of nerylacetone (1) …
Number of citations: 0 www.thieme-connect.com
L Hammack - Environmental entomology, 1997 - academic.oup.com
… nerylacetone and (+ )-a-terpinen-4-0I, which were the only test compounds not reported from com. Compounds attractive to northern com rootworms included nerylacetone… nerylacetone, …
Number of citations: 31 academic.oup.com
Y Watanabe, S Laschat, M Budde, O Affolter… - Tetrahedron, 2007 - Elsevier
… similar NADPH turnovers with cis/trans isomers, nerylacetone/geranylacetone (1.9×10 3 /2.1×10 … The Z-isomers, nerylacetone and nerol, were oxidized resulting in several products (five …
Number of citations: 54 www.sciencedirect.com
AM Bogazkaya, CJ von Bühler… - Beilstein journal of …, 2014 - beilstein-journals.org
… Highest selectivities during the oxidation of geranylacetone and nerylacetone were observed with the following variants: V286F led mainly to 7-hydroxygeranylacetone (60% of the total …
Number of citations: 28 www.beilstein-journals.org
HA Arfmann, WR Abraham, K Kieslich - Biocatalysis, 1988 - Taylor & Francis
Trans-nerolidol and other related terpenoid compounds varying in configuration and chain length, cis-nerolidol, farnesol, and nerylacetone, were used as substrates in …
Number of citations: 35 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.